molecular formula C13H10F3NO B14075176 (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol

(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B14075176
M. Wt: 253.22 g/mol
InChI Key: DPBMVRPUDVIXEH-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol is an organic compound that features a pyridine ring and a trifluoromethyl group attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol typically involves the reaction of a pyridine derivative with a trifluoromethyl-substituted benzaldehyde. One common method includes the use of a Grignard reagent, where the pyridine derivative is first converted into a Grignard reagent and then reacted with the benzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluoro-3-(trifluoromethyl)phenyl)(pyridin-3-yl)methanol
  • (3-methoxy-4-(trifluoromethyl)phenyl)(pyridin-3-yl)methanol

Uniqueness

(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the pyridine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or functional groups.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[4-pyridin-3-yl-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-6-9(3-4-11(12)8-18)10-2-1-5-17-7-10/h1-7,18H,8H2

InChI Key

DPBMVRPUDVIXEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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